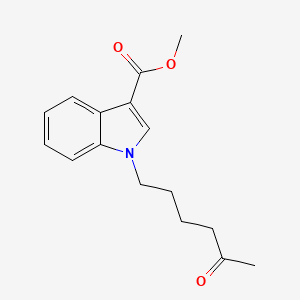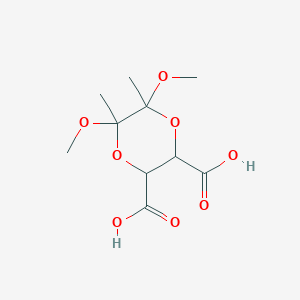
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is an organic compound characterized by a hydroxyl group, a phenyl group, and a heptanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate typically involves the esterification of (1S,3R)-1-Hydroxy-1-phenylnonan-3-ol with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of (1S,3R)-1-Oxo-1-phenylnonan-3-yl heptanoate.
Reduction: Formation of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanol.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl acetate: Similar structure but with an acetate ester instead of a heptanoate ester.
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl butanoate: Similar structure but with a butanoate ester instead of a heptanoate ester.
Uniqueness
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is unique due to its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or functional material in various applications.
Eigenschaften
CAS-Nummer |
920957-39-7 |
|---|---|
Molekularformel |
C22H36O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
[(1S,3R)-1-hydroxy-1-phenylnonan-3-yl] heptanoate |
InChI |
InChI=1S/C22H36O3/c1-3-5-7-12-16-20(25-22(24)17-13-8-6-4-2)18-21(23)19-14-10-9-11-15-19/h9-11,14-15,20-21,23H,3-8,12-13,16-18H2,1-2H3/t20-,21+/m1/s1 |
InChI-Schlüssel |
QIPFBUSHSOYTNH-RTWAWAEBSA-N |
Isomerische SMILES |
CCCCCC[C@H](C[C@@H](C1=CC=CC=C1)O)OC(=O)CCCCCC |
Kanonische SMILES |
CCCCCCC(CC(C1=CC=CC=C1)O)OC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)


![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)






